Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its chemical structure features a benzofuran core substituted with bromine and fluorine, alongside a carbamate functional group. This compound is classified under the category of carbamates and is known for its potential pharmacological applications, particularly in the treatment of various diseases.
Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate is classified as a carbamate, which are esters of carbamic acid. The presence of both bromine and fluorine atoms in its structure suggests that it may exhibit unique biological activities, potentially related to its interaction with biological targets.
The synthesis of Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity at each step.
The compound's structural features include:
Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing derivatives or analogs that may exhibit improved pharmacological properties or altered mechanisms of action.
The mechanism of action for Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate may involve:
Research into similar compounds suggests that halogenated derivatives often exhibit enhanced binding affinity due to increased lipophilicity and steric effects.
Ethyl (5-bromo-2-(6-fluoronicotinoyl)benzofuran-3-YL)(3-methoxypropyl)carbamate is expected to have:
Key chemical properties include:
Relevant data from spectral analysis would provide insights into its electronic structure and potential reactivity patterns.
This compound shows promise for various scientific applications:
The emergence of this compound in synthetic chemistry literature circa 2014-2015 coincided with accelerating interest in benzofuran-based pharmacophores for kinase inhibition applications. Its registration in chemical databases (CAS: 1431434-22-8) occurred alongside patent filings for structurally analogous compounds targeting inflammatory and oncological pathways, situating its development within the broader context of targeted therapy innovation [5] [6]. The strategic incorporation of bromine at the benzofuran C5 position enhanced molecular stability and provided a versatile handle for further derivatization via cross-coupling reactions, while the 6-fluoronicotinoyl moiety demonstrated improved bioavailability profiles compared to non-fluorinated analogs [7]. Early commercial distribution was spearheaded by specialized medicinal chemistry suppliers including EOS Med Chem, reflecting its initial application in high-throughput screening libraries focused on heterocyclic bioactive compounds [1] [7].
The compound's molecular architecture embodies key design principles for targeted therapeutics:
These features align with molecular design strategies observed in TAK1 (transforming growth factor-β-activated kinase 1) inhibitors described in patent literature, where structurally similar pyrrolopyrimidine compounds demonstrate efficacy in modulating inflammatory cascades and tumor progression pathways [5]. The compound serves as a versatile intermediate in structure-activity relationship (SAR) explorations, particularly for optimizing steric and electronic properties of kinase inhibitor warheads through systematic modifications at the bromine position or carbamate side chain [1] [7].
Table 2: Strategic Molecular Features and Their Drug Design Implications
Structural Element | Drug Design Rationale | Observed Molecular Interactions |
---|---|---|
5-Bromobenzofuran | Planar aromatic system for kinase active site penetration | π-π stacking with hydrophobic pockets |
6-Fluoronicotinoyl carbonyl | Hydrogen-bond acceptor site formation | Coordination with kinase hinge region residues |
Carbamate linkage | Metabolic stabilization versus ester or amide alternatives | Reduced esterase-mediated hydrolysis |
3-Methoxypropyl chain | Solubility modulation and steric control of target engagement | Orientation of benzofuran core in binding cleft |
This benzofuran-nicotinamide hybrid represents a pedagogically valuable template for investigating modern heterocyclic coupling methodologies. Its synthesis requires sequential:
Researchers have leveraged its brominated benzofuran core to demonstrate innovative cross-coupling techniques, including Suzuki-Miyaura and Sonogashira reactions that diversify molecular architecture while preserving the carbamate pharmacophore [7]. The compound's crystalline properties (evidenced by precise density predictions of 1.459 g/cm³) facilitate structural analysis via X-ray crystallography, providing insight into conformational preferences of substituted benzofurans [7]. Furthermore, its presence in commercial building block collections highlights its utility in teaching advanced synthetic strategies for assembling polyheterocyclic systems—particularly those combining electron-rich (benzofuran) and electron-deficient (nicotinamide) components [2] [7].
Table 3: Academic Research Applications of the Compound
Research Area | Application Example | Significance |
---|---|---|
Synthetic Methodology | Palladium-mediated functionalization at C5 bromine position | Demonstrates chemoselectivity in polyfunctional heterocycles |
Structural Analysis | Conformational studies via crystallography and computational modeling | Reveals rotational barriers between benzofuran and nicotinoyl planes |
Medicinal Chemistry Education | Case study in molecular hybridization strategies | Illustrates synergistic combination of bioactive heterocycles |
Patent Chemistry | Intermediate in kinase inhibitor development (e.g., TAK1 inhibitors) | Provides real-world context for targeted drug discovery |
The compound's integration into patent literature covering 4-alkoxy/aralkoxy-5-substituted-pyrrolopyrimidine compounds as TAK1 inhibitors underscores its practical relevance in academic-industrial research interfaces [5]. Similarly, its structural kinship to substituted aryl-amine derivatives in angiogenesis inhibition patents demonstrates how core heterocyclic architectures are repurposed across target classes [6]. These cross-disciplinary applications cement its status as a scientifically significant template for both pedagogical instruction and innovative research in heterocyclic chemistry and medicinal design.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3